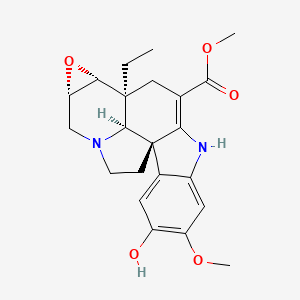
Jerantinine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jerantinine B is an indole alkaloid that is tabersonine substituted by a hydroxy group at potition 10, a methoxy group at position 11 and an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, an epoxide, a methyl ester and an organic heterohexacyclic compound. It derives from a tabersonine.
Applications De Recherche Scientifique
Anticancer Properties
Jerantinine B has demonstrated notable antiproliferative effects across various human cancer cell lines. Key findings include:
- Inhibition of Cell Growth : this compound significantly inhibits the growth and colony formation of cancer cells in a time- and dose-dependent manner. Preliminary assays indicate that it induces apoptosis in human cancer cell lines, effectively arresting cells at the G2/M phase of the cell cycle .
- Mechanism of Action : The compound inhibits tubulin polymerization, a critical process for cell division. It also targets Polo-like kinase 1 (PLK1), an essential regulator of the G2/M transition, with an IC50 value of approximately 1.5 µM . Additionally, this compound has been shown to increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects .
Molecular Targets and Pathways
Recent studies have elucidated the molecular mechanisms through which this compound exerts its anticancer effects:
- Microtubule Disruption : this compound operates via microtubule disruption by binding to the colchicine site on tubulin. This interaction is crucial for its anticancer activity, as it prevents proper mitotic spindle formation during cell division .
- Cell Signaling Pathways : Research indicates that this compound activates specific signaling pathways associated with apoptosis. For instance, phospho-kinase arrays have shown increases in phosphorylated c-Jun levels upon treatment with this compound, suggesting activation of the MAPK pathway .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various cancer models:
- Breast Cancer Models : In vitro studies have demonstrated that this compound effectively reduces cell viability in triple-negative breast cancer cells (MDA-MB-231), showcasing its potential as a therapeutic agent against aggressive cancer types .
- Synergistic Effects : Research has explored the synergistic cytotoxic effects of combining this compound with other compounds like δ-tocotrienol against glioblastoma (U87MG) and colorectal cancer (HT-29) cell lines. These combinations enhance overall cytotoxicity and may provide avenues for combination therapies in clinical settings .
- Synthetic Approaches : Due to the endangered status of Tabernaemontana corymbosa, sustainable synthetic routes for producing this compound have been developed. These methods ensure a reliable supply for research and potential clinical applications while preserving natural resources .
Summary Table of this compound Applications
Propriétés
Formule moléculaire |
C22H26N2O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (1R,12S,13R,15S,20R)-12-ethyl-4-hydroxy-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-4-21-9-11(19(26)28-3)17-22(5-6-24(20(21)22)10-16-18(21)29-16)12-7-14(25)15(27-2)8-13(12)23-17/h7-8,16,18,20,23,25H,4-6,9-10H2,1-3H3/t16-,18-,20-,21+,22-/m0/s1 |
Clé InChI |
BECBFSXLBJGONE-DIMUUIPOSA-N |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Synonymes |
jerantinine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















